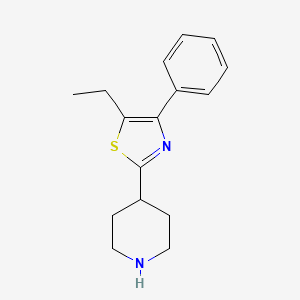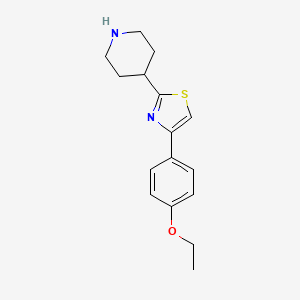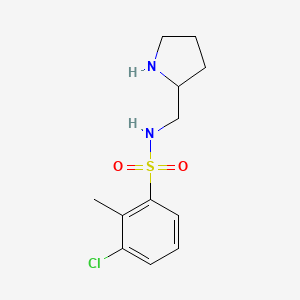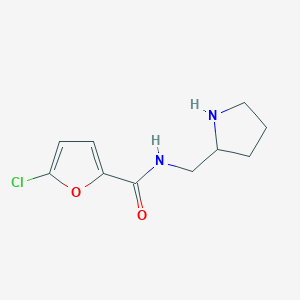![molecular formula C11H19NO4 B7555763 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and is a derivative of piperidine.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid is not fully understood. However, it is believed to act through the modulation of neurotransmitters such as serotonin and dopamine. It has also been found to have an effect on the immune system, specifically on the production of cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid has anti-inflammatory and analgesic effects. It has also been found to have neuroprotective properties and may have potential applications in the treatment of depression and anxiety disorders. Additionally, it has been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid in lab experiments is its potential applications in various fields. Additionally, the synthesis method is relatively simple and can be easily replicated in the laboratory. However, the limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid. One area of research could focus on understanding the compound's mechanism of action and potential side effects. Additionally, further studies could investigate its potential applications in the treatment of depression and anxiety disorders. Another area of research could focus on developing new derivatives of this compound with enhanced properties. Finally, studies could investigate the potential applications of this compound in the field of neuroscience.
Conclusion:
In conclusion, 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid is a chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory and analgesic effects, as well as its neuroprotective properties. Further research is needed to understand its mechanism of action and potential side effects, as well as its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid involves the reaction of piperidine with 3-methoxypropanoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization. This method has been reported in the literature and can be easily replicated in the laboratory.
Aplicaciones Científicas De Investigación
2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic effects, as well as its neuroprotective properties. Additionally, it has been found to have potential applications in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2-[1-(3-methoxypropanoyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-7-5-10(13)12-6-3-2-4-9(12)8-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOOIOBHVVEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)

![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)

![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)





![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)
